molecular formula C10H6ClNO2 B8436476 3-Chloro-4-phenyl-1H-pyrrole-2,5-dione

3-Chloro-4-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B8436476
M. Wt: 207.61 g/mol
InChI Key: KUKHGIHFGSRZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-phenyl-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloro-4-phenylpyrrole-2,5-dione

InChI

InChI=1S/C10H6ClNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5H,(H,12,13,14)

InChI Key

KUKHGIHFGSRZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-hydroxy-4-phenyl-1H-pyrrole-2,5-dione (25.0 g, 0.13 mol) in dichloromethane (600 mL) under nitrogen was added DMF (36 mL). The suspension was cooled to ice temperature and treated with oxalyl chloride (40.0 g, 0.32 mol). The reaction mixture was subsequently refluxed overnight. After cooling to room temperature silica gel was added and the reaction mixture evaporated to dryness and subjected to flash chromatography (hexane:EtOAc 80:20). Trituration with dichloromethane, filtration and drying gave 17.6 g (64%) of the title compound. 1H NMR (400 MHz, CDCl3) δ 7.96-7.89 (m, 2H), 7.88-7.77 (bs, 1H), 7.55-7.45 (m, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Yield
64%

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